2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride is a versatile chemical compound utilized in diverse scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride typically involves the reaction of 2-chloroethanol with pyridine-3-carboxylic acid, followed by the addition of phosgene to form the carbamate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyridine-3-carboxylic acid and 2-chloroethanol.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Hydrolysis Products: Pyridine-3-carboxylic acid and 2-chloroethanol.
Scientific Research Applications
2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agricultural chemicals and as an analytical standard in various assays.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can result in the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context of its use.
Comparison with Similar Compounds
- 2-Chloroethyl N-(pyridin-2-yl)carbamate hydrochloride
- 2-Chloroethyl N-(pyridin-4-yl)carbamate hydrochloride
- 2-Chloroethyl N-(quinolin-3-yl)carbamate hydrochloride
Comparison: Compared to its analogs, 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride exhibits unique reactivity and selectivity due to the position of the nitrogen atom in the pyridine ring. This positional difference can influence the compound’s electronic properties and its interaction with various reagents and biological targets, making it a valuable tool in specific research applications.
Properties
IUPAC Name |
2-chloroethyl N-pyridin-3-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-3-5-13-8(12)11-7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKLUBISLIOEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-21-5 |
Source
|
Record name | Carbamic acid, N-3-pyridinyl-, 2-chloroethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.